Sulfo-Cy7-acid
Overview
Description
Sulfo-Cy7-acid, also known as sulfo-Cyanine7 carboxylic acid, is a water-soluble near-infrared fluorescent dye. It belongs to the heptamethine cyanine dye family, which is characterized by a polymethine chain connecting two nitrogen atoms. This compound is widely used in biological imaging due to its high molar extinction coefficient, excellent photostability, and low background fluorescence in the near-infrared region .
Mechanism of Action
Target of Action
Sulfo-Cy7-acid, also known as Cy7, is primarily used as a fluorescence labeling agent . Its primary targets are biomolecules such as proteins, antibodies, peptides, and oligonucleotides . These biomolecules play crucial roles in various biological processes, and labeling them with Cy7 allows for their detection and tracking.
Mode of Action
Cy7 interacts with its targets through a process known as fluorescent labeling . This involves the covalent attachment of the Cy7 dye to the biomolecule of interest. The dye can then be excited by specific wavelengths of light, and it emits light at a different wavelength. This emitted light can be detected and used to track the biomolecule .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cy7 would largely depend on the properties of the biomolecule it is attached toInstead, it is covalently attached to a biomolecule and then follows the same pharmacokinetic profile as that biomolecule .
Result of Action
The primary result of Cy7’s action is the fluorescent labeling of target biomolecules . This allows for the visualization and tracking of these biomolecules under specific wavelengths of light.
Action Environment
The action, efficacy, and stability of Cy7 can be influenced by various environmental factors. For instance, the fluorescence of Cy7 is dependent on the pH and temperature of the environment . Furthermore, the presence of other molecules can also affect the fluorescence. For example, the presence of certain ions or other fluorescent molecules can cause quenching or enhancement of fluorescence . Therefore, careful control of the experimental conditions is necessary when using Cy7 for fluorescent labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-Cy7-acid is synthesized through a series of chemical reactions involving the formation of a polymethine chain between two nitrogen atoms. The synthesis typically starts with the preparation of intermediate compounds, such as indolenine derivatives, which are then linked together through a polymethine bridge. The final product is obtained by introducing sulfonic acid groups to enhance water solubility .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of intermediates and the final product through techniques such as column chromatography and recrystallization to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cy7-acid undergoes various chemical reactions, including:
Substitution Reactions:
Conjugation Reactions: The dye can be conjugated to biomolecules like proteins, antibodies, and nucleic acids through amide bond formation
Common Reagents and Conditions
Reagents: Common reagents include N-hydroxysuccinimide (NHS), carbodiimides, and azides.
Conditions: Reactions are typically carried out in aqueous or organic solvents under mild conditions to preserve the integrity of the dye and the biomolecules
Major Products
The major products formed from these reactions are conjugates of this compound with various biomolecules, which are used for imaging and diagnostic applications .
Scientific Research Applications
Sulfo-Cy7-acid has a wide range of applications in scientific research, including:
Biological Imaging: Used for in vivo imaging of small animals due to its near-infrared fluorescence, which allows deep tissue penetration and low background fluorescence
Fluorescence Resonance Energy Transfer (FRET): Utilized in FRET assays to study molecular interactions and conformational changes in proteins and nucleic acids.
Diagnostic Imaging: Employed in diagnostic imaging techniques to detect and monitor diseases such as cancer.
Drug Delivery: Conjugated to drug molecules to track their distribution and accumulation in the body.
Comparison with Similar Compounds
Similar Compounds
Cy3: A cyanine dye with shorter wavelength absorption and emission peaks, used for labeling nucleic acids and proteins.
Cy5: Another cyanine dye with properties similar to Cy3 but with longer wavelength absorption and emission peaks.
Cy5.5: A derivative of Cy5 with slightly longer wavelength properties.
Uniqueness
Sulfo-Cy7-acid is unique due to its near-infrared fluorescence, which allows for deeper tissue imaging and lower background fluorescence compared to other cyanine dyes. Its high water solubility and photostability make it particularly suitable for in vivo imaging applications .
Properties
IUPAC Name |
2-[7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N2O8S2/c1-6-36-29-20-18-25(46(40,41)42)23-27(29)34(2,3)31(36)15-11-8-7-9-12-16-32-35(4,5)28-24-26(47(43,44)45)19-21-30(28)37(32)22-14-10-13-17-33(38)39/h7-9,11-12,15-16,18-21,23-24H,6,10,13-14,17,22H2,1-5H3,(H2-,38,39,40,41,42,43,44,45) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWUESRDTYLNDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.